![molecular formula C10H22ClNO2 B13182453 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 2-(propan-2-yloxy)ethanol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[2-(Propan-2-yloxy)ethoxy]piperidine: This compound lacks the hydrochloride group and may have different solubility and reactivity properties.
2-(Propan-2-yloxy)ethanol: This compound is a precursor in the synthesis of this compound and has different chemical properties
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C10H22ClNO2 |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
4-(2-propan-2-yloxyethoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-9(2)12-7-8-13-10-3-5-11-6-4-10;/h9-11H,3-8H2,1-2H3;1H |
Clé InChI |
ZJNJGPNTSFJYQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOC1CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)
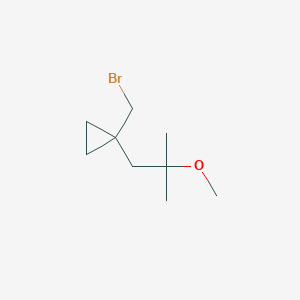
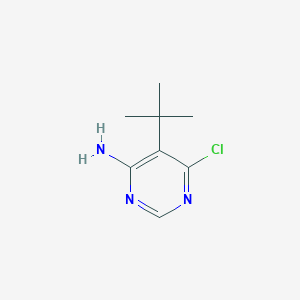

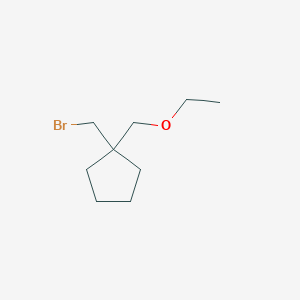
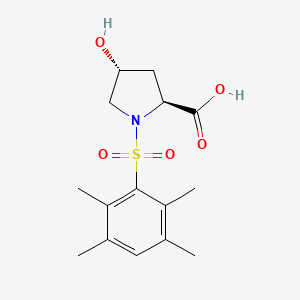
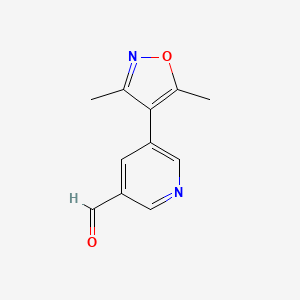
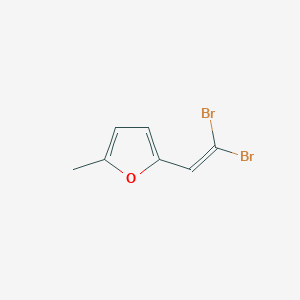


![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)

![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
